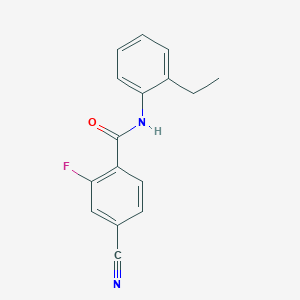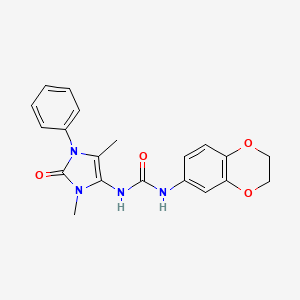![molecular formula C18H19N3O B4246215 N-{1-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}formamide](/img/structure/B4246215.png)
N-{1-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}formamide
Overview
Description
N-{1-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}formamide is a complex organic compound that belongs to the benzimidazole family Benzimidazoles are known for their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}formamide typically involves the formation of the benzimidazole core followed by the introduction of the 3-methylbenzyl and ethylformamide groups. One common method involves the cyclization of o-phenylenediamine with a suitable aldehyde to form the benzimidazole ring. Subsequent alkylation with 3-methylbenzyl chloride and formylation with ethylformamide completes the synthesis .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
N-{1-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while reduction can produce benzimidazole amines.
Scientific Research Applications
Chemistry
In chemistry, N-{1-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}formamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
Biologically, this compound has shown potential as an antimicrobial and antiviral agent. Its ability to inhibit the growth of certain bacteria and viruses makes it a candidate for further research in infectious disease treatment.
Medicine
In medicine, the compound’s anticancer properties are being explored. Preliminary studies suggest that it can induce apoptosis in cancer cells, making it a promising candidate for chemotherapy.
Industry
Industrially, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including polymer synthesis and catalysis.
Mechanism of Action
The mechanism of action of N-{1-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}formamide involves its interaction with specific molecular targets. In antimicrobial applications, it disrupts bacterial cell wall synthesis, leading to cell lysis. In anticancer applications, it induces apoptosis by activating caspase pathways and inhibiting cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Mebendazole: A benzimidazole anthelmintic used to treat parasitic infections.
Albendazole: Another benzimidazole anthelmintic with a broad spectrum of activity.
Benzimidazole: The parent compound with various derivatives used in pharmaceuticals.
Uniqueness
N-{1-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}formamide is unique due to its specific substitution pattern, which imparts distinct biological activities. Its combination of antimicrobial, antiviral, and anticancer properties sets it apart from other benzimidazole derivatives .
Properties
IUPAC Name |
N-[1-[1-[(3-methylphenyl)methyl]benzimidazol-2-yl]ethyl]formamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c1-13-6-5-7-15(10-13)11-21-17-9-4-3-8-16(17)20-18(21)14(2)19-12-22/h3-10,12,14H,11H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCIKARICZMWDJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=CC=CC=C3N=C2C(C)NC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-methoxybenzyl)-2-[5-(4-methoxyphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B4246134.png)

![N'-(3,5-dichlorophenyl)-N-[(3-methoxyphenyl)methyl]oxamide](/img/structure/B4246165.png)
![N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-1-phenoxypropan-2-amine](/img/structure/B4246172.png)
![2-(4-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B4246182.png)
![2-methyl-5-(2-phenoxyethyl)[1,2,4]triazino[2,3-a][1,3]benzimidazol-3(5H)-one](/img/structure/B4246188.png)

acetyl]amino}benzoate](/img/structure/B4246199.png)
![4-[[(4-Ethylphenyl)methylamino]methyl]benzoic acid;hydrochloride](/img/structure/B4246206.png)
![ethyl N-[4-[[2-(trifluoromethyl)phenyl]sulfamoyl]phenyl]carbamate](/img/structure/B4246214.png)
![N-({1-[3-(4-ETHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)FORMAMIDE](/img/structure/B4246217.png)
![4-[2-[(3-Prop-2-enoxyphenyl)methylamino]ethyl]benzenesulfonamide;hydrochloride](/img/structure/B4246222.png)

![N-({1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)formamide](/img/structure/B4246226.png)
